molecular formula C8H6N2O3 B13591728 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid

5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid

Cat. No.: B13591728
M. Wt: 178.14 g/mol
InChI Key: OHHPYEXUMWUUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position and a keto group at the 5-position.

Preparation Methods

The synthesis of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate substituents. For example, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo intramolecular cyclization to form the desired pyrrolopyridine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like t-BuOOH and reducing agents like sodium borohydride. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing kinase inhibitors, which are important in cancer therapy . The compound’s structure allows for modifications that can enhance its biological activity and selectivity. Additionally, it has applications in the development of antimicrobial, anti-inflammatory, and antiviral agents . In the field of organic materials, it is used in the synthesis of bioactive molecules and natural products.

Mechanism of Action

The mechanism of action of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of tumor cell proliferation and induction of apoptosis. The compound’s structure allows it to bind to the active site of the receptor, blocking its activity.

Comparison with Similar Compounds

5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives and pyrrolopyrazine derivatives. These compounds share a similar pyrrole-pyridine or pyrrole-pyrazine fused ring structure but differ in their substituents and biological activities . For instance, 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of FGFRs, while pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral properties . The unique structure of 5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid, with its specific substituents, contributes to its distinct biological activities and applications.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-oxo-6,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7-4-1-2-5(8(12)13)10-6(4)3-9-7/h1-2H,3H2,(H,9,11)(H,12,13)

InChI Key

OHHPYEXUMWUUOZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)C(=O)O)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.